![molecular formula C14H14S4 B14696846 2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] CAS No. 33892-60-3](/img/structure/B14696846.png)
2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] is a chemical compound characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] typically involves the reaction of 3-(prop-2-en-1-yl)thiophene with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] involves its interaction with specific molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the thiophene rings can interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(3-bromoaniline)
- 2,2’-Disulfanediylbis(ethan-1-ol)
Comparison: While these compounds share the disulfide linkage, their unique substituents (e.g., chloro, bromo, ethan-1-ol) confer different chemical and biological properties. For instance, 2,2’-Disulfanediylbis(4-chloroaniline) may exhibit different reactivity and bioactivity compared to 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene], highlighting the importance of the thiophene ring and prop-2-en-1-yl substituents in determining the compound’s unique characteristics .
Propiedades
Número CAS |
33892-60-3 |
|---|---|
Fórmula molecular |
C14H14S4 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
3-prop-2-enyl-2-[(3-prop-2-enylthiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C14H14S4/c1-3-5-11-7-9-15-13(11)17-18-14-12(6-4-2)8-10-16-14/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
ZGJGUZPFKGDELQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(SC=C1)SSC2=C(C=CS2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
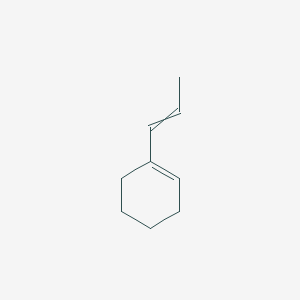
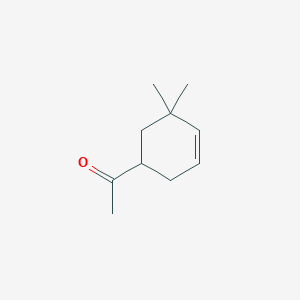
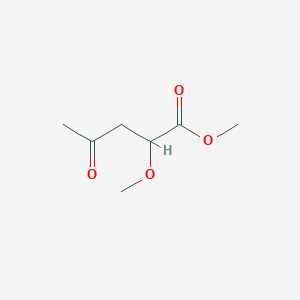
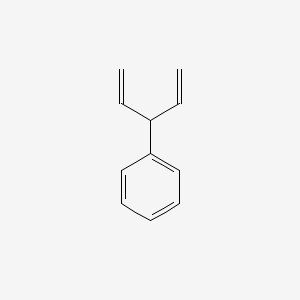
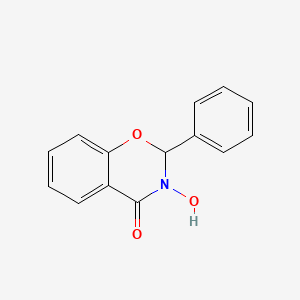

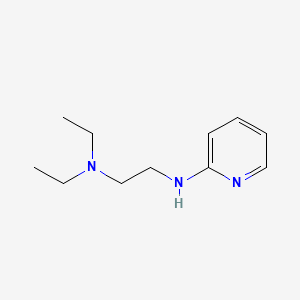
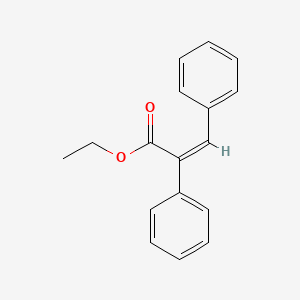
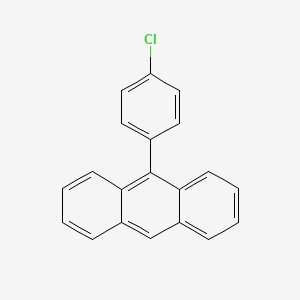
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)

